molecular formula C5H9N5O4S2 B14004075 5-Pyrimidinesulfonamide, 4,6-diamino-2-methylsulfonyl- CAS No. 74039-23-9

5-Pyrimidinesulfonamide, 4,6-diamino-2-methylsulfonyl-

Cat. No.: B14004075
CAS No.: 74039-23-9
M. Wt: 267.3 g/mol
InChI Key: FWSOOFXSPYJIQS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrimidines depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4, 6-Diamino-2-methylpyrimidine: Lacks the sulfonamide and methylsulfonyl groups.

    2-Methylsulfonyl-5-pyrimidinesulfonamide: Lacks the amino groups at positions 4 and 6.

    4, 6-Diamino-5-pyrimidinesulfonamide: Lacks the methylsulfonyl group at position 2.

Uniqueness

4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

74039-23-9

Molecular Formula

C5H9N5O4S2

Molecular Weight

267.3 g/mol

IUPAC Name

4,6-diamino-2-methylsulfonylpyrimidine-5-sulfonamide

InChI

InChI=1S/C5H9N5O4S2/c1-15(11,12)5-9-3(6)2(4(7)10-5)16(8,13)14/h1H3,(H2,8,13,14)(H4,6,7,9,10)

InChI Key

FWSOOFXSPYJIQS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=C(C(=N1)N)S(=O)(=O)N)N

Origin of Product

United States

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